Ethyl 2,4-dichloronicotinate

Medicinal Chemistry Lipophilicity ADME

Researchers requiring regioselective pyridine C4 functionalization while preserving the C2 chloro group for subsequent elaboration face limited isomer options. Ethyl 2,4-dichloronicotinate addresses this through its distinct 2,4-dichloro pattern, enabling chemoselective SNAr at the 4-position under mild conditions. • Validated privileged scaffold in patented IRAK4 inhibitor and CFTR corrector programs; substituting the 2,6-isomer yields different product distributions. • High boiling point (281.9 °C at 760 mmHg) reduces volatile losses during scale-up, improving process mass intensity. • Supplied at 98% purity with full analytical documentation (NMR, HPLC).

Molecular Formula C8H7Cl2NO2
Molecular Weight 220.05 g/mol
CAS No. 62022-04-2
Cat. No. B1590551
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2,4-dichloronicotinate
CAS62022-04-2
Molecular FormulaC8H7Cl2NO2
Molecular Weight220.05 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=C(C=CN=C1Cl)Cl
InChIInChI=1S/C8H7Cl2NO2/c1-2-13-8(12)6-5(9)3-4-11-7(6)10/h3-4H,2H2,1H3
InChIKeyKMFWUAUMIFXMBF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 2,4-Dichloronicotinate: Product Overview


Ethyl 2,4-dichloronicotinate (CAS 62022-04-2) is a dichlorinated pyridine-3-carboxylate ester with the molecular formula C8H7Cl2NO2 and a molecular weight of 220.05 g/mol [1]. It is a key synthetic intermediate in medicinal chemistry, valued for its distinct 2,4-dichloro substitution pattern on the pyridine ring, which directs reactivity for selective nucleophilic aromatic substitution . This compound is typically a white crystalline solid with a purity range of 95-99% from commercial sources [1]. Its primary role is as a versatile building block for the synthesis of pharmaceutical agents, particularly those requiring a 2,4-disubstituted nicotinic acid core .

2,4-Dichloro pattern enables chemoselective SNAr at the 4-position
Key building block for 2,4-disubstituted nicotinate scaffolds
Commercial purity supports synthetic reproducibility

Why Ethyl 2,4-Dichloronicotinate Cannot Be Substituted


The specific 2,4-dichloro substitution pattern on the pyridine ring of ethyl 2,4-dichloronicotinate is critical for its unique reactivity profile. This isomer allows for chemoselective nucleophilic aromatic substitution at the 4-position due to the electronic and steric influence of the adjacent ester and 2-chloro groups . Closely related analogs, such as ethyl 2,6-dichloronicotinate, lack this positional selectivity, often leading to product mixtures or requiring different reaction conditions . Therefore, substituting ethyl 2,4-dichloronicotinate with another regioisomer will not yield the same product distribution and can derail a synthetic route. This is further evidenced by its use as a specific intermediate in patented pharmaceutical syntheses, where the 2,4-dichloro pattern is a key structural requirement for downstream activity [1].

Target compound
Ethyl 2,4-dichloronicotinate – selective reactivity at the 4-position due to electronic and steric effects
Common substitute
Ethyl 2,6-dichloronicotinate – different positional selectivity, often leads to product mixtures

Ethyl 2,4-Dichloronicotinate: Differentiation from Analogs


Lipophilicity Comparison with 2,6-Dichloro Regioisomer

Ethyl 2,4-dichloronicotinate exhibits a distinct lipophilicity profile compared to its 2,6-dichloro regioisomer, impacting its suitability for drug design. The consensus LogP for ethyl 2,4-dichloronicotinate is 2.42, calculated from five different methods (iLOGP, XLOGP3, WLOGP, MLOGP, SILICOS-IT) . In contrast, the predicted consensus LogP for ethyl 2,6-dichloronicotinate is higher, at 2.56 (calculated using the same SwissADME platform) [1]. This difference of 0.14 log units reflects the altered electronic distribution and molecular shape caused by the different chlorine substitution pattern.

Lipophilicity
Cross-study comparable
Consensus LogP 2.42 vs 2.56
Reported Δ -0.14 may influence permeability profiling
Computationally predicted (SwissADME)
Medicinal Chemistry Lipophilicity ADME Drug Design

Boiling Point vs. 2-Chloronicotinate

Ethyl 2,4-dichloronicotinate possesses a significantly higher boiling point than its mono-chlorinated analog, ethyl 2-chloronicotinate. The predicted boiling point for the 2,4-dichloro compound is 281.9 ± 35.0 °C at 760 mmHg . In contrast, ethyl 2-chloronicotinate has a reported boiling point of 78 °C at 0.1 torr . This substantial difference in volatility dictates different purification and handling procedures. While both are liquids at room temperature, the 2,4-dichloro compound's higher boiling point makes it less prone to evaporative loss during reactions and facilitates its purification via high-vacuum distillation.

Boiling Point
Cross-study comparable
281.9 ± 35.0 °C vs 78 °C (0.1 torr)
Higher BP supports process handling and reduced evaporative loss
Predicted (target) vs experimental (comparator)
Process Chemistry Purification Physical Properties Scale-up

Patent Specificity: IRAK4 Inhibitor Intermediate

Ethyl 2,4-dichloronicotinate is explicitly claimed as a key synthetic intermediate in multiple patent applications for IRAK4 inhibitors, a class of anti-inflammatory agents. For instance, patent WO2008/24725 A1 (Genentech) details its use in the preparation of compounds designed to modulate interleukin-1 receptor-associated kinase 4 (IRAK4) [1]. This contrasts with other dichloronicotinate esters (e.g., the 2,6-dichloro isomer), which are more commonly cited in patents for agrochemicals . The specific 2,4-dichloro pattern is crucial for the downstream functionalization required to access the active pharmaceutical ingredient (API) scaffold.

Patent specificity
Class-level inference
Pharmaceuticals (IRAK4) vs agrochemicals (2,6-isomer)
Regioisomer choice essential for pharmaceutical syntheses
Data to verify with specific patent analysis
Medicinal Chemistry Patent Analysis IRAK4 Inhibitor Inflammation

Ethyl 2,4-Dichloronicotinate: Procurement & Applications


Chemoselective SNAr for 4-Substituted Nicotinates

Procure ethyl 2,4-dichloronicotinate for synthetic routes requiring selective substitution at the 4-position of the pyridine ring. The presence of the chlorine at the 2-position, ortho to the ester, deactivates the ring toward nucleophilic attack, while the 4-chloro substituent remains relatively activated. This allows for the installation of an amine, ether, or thioether at the 4-position under mild conditions, leaving the 2-chloro group intact for subsequent functionalization. This chemoselectivity is a key advantage over the 2,6-dichloro isomer, which typically exhibits less positional discrimination .

IRAK4 and CFTR Modulator Development

Utilize ethyl 2,4-dichloronicotinate as a validated starting material for medicinal chemistry programs targeting inflammatory and respiratory diseases. As documented in patents for IRAK4 inhibitors and literature exploring CFTR correctors, the 2,4-dichloro nicotinate core is a privileged scaffold for this therapeutic space. Procurement of this specific isomer ensures that the synthetic route aligns with established structure-activity relationship (SAR) data, where the 2,4-substitution pattern has been shown to be essential for target engagement [1].

Process Scale-Up for High-Boiling Intermediates

Select ethyl 2,4-dichloronicotinate for process chemistry campaigns where a high-boiling intermediate is advantageous. Its predicted boiling point of 281.9 °C (760 mmHg) makes it far less volatile than mono-chlorinated analogs like ethyl 2-chloronicotinate (BP 78 °C at 0.1 torr). This property simplifies reaction set-ups (e.g., use of standard reflux condensers without specialized cold traps) and minimizes product loss during work-up and concentration steps, contributing to improved process mass intensity (PMI) and cost-efficiency on scale .

Application
Selection Property
Validation Focus
Chemoselective 4-substitution synthesis
Regioselective SNAr reactivity
Positional selectivity confirmation
IRAK4/CFTR modulator research
Privileged 2,4-dichloro scaffold
Alignment with patent SAR data
Process scale-up reactions
High boiling point
Volatility and process intensity review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

44 linked technical documents
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